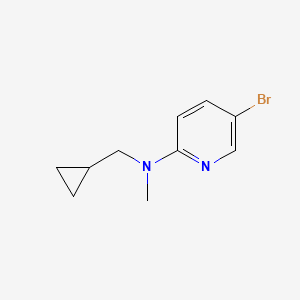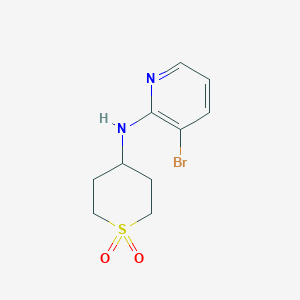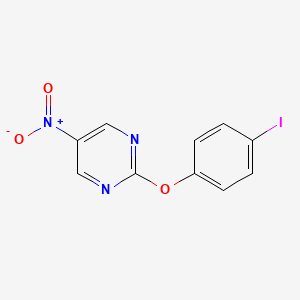![molecular formula C15H13ClN2O3 B7587988 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid, also known as MABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MABA is a derivative of 5-aminosalicylic acid, which is a common drug used in the treatment of inflammatory bowel disease. However, MABA has been found to have unique properties that make it a valuable tool in various fields of research.
作用机制
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid works by inhibiting the activity of specific enzymes that are involved in various cellular processes. For example, it inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid can prevent cell proliferation and induce cell death.
Biochemical and physiological effects:
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been found to have a number of biochemical and physiological effects, including:
1. Inhibition of cell proliferation: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been shown to inhibit the growth of cancer cells and other rapidly dividing cells.
2. Induction of apoptosis: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid can induce programmed cell death, which is a natural process that occurs in cells that are damaged or no longer needed.
3. Anti-inflammatory effects: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has several advantages for use in laboratory experiments, including:
1. High potency: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been found to be highly potent in vitro and in vivo, making it a valuable tool for studying various cellular processes.
2. Broad-spectrum activity: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been shown to have activity against a wide range of bacterial strains, making it a useful tool for studying bacterial infections.
3. Low toxicity: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been found to have low toxicity in animal models, which is important for its potential use in humans.
However, there are also some limitations to the use of 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid in laboratory experiments. For example, it can be difficult to obtain pure 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid due to its low solubility in water, and it can also be expensive to synthesize.
未来方向
There are several future directions for research on 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid, including:
1. Development of new cancer therapies: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in humans.
2. Study of neuroprotective effects: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been found to have neuroprotective effects in animal models, and further research is needed to determine its potential use in the treatment of neurodegenerative diseases.
3. Development of new antibiotics: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has potent antibacterial activity, and further research is needed to determine its potential use as a new antibiotic.
In conclusion, 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid, or 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid, is a valuable tool in scientific research due to its unique properties and potential applications in various fields. It has been found to have potent anti-cancer, neuroprotective, and antibacterial activity, and further research is needed to determine its efficacy in humans and its potential use in the development of new therapies.
合成方法
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid can be synthesized using a variety of methods, but one of the most commonly used is the reaction between 2-chloro-5-nitrobenzoic acid and N-methylanthranilic acid. The reaction is carried out in the presence of a reducing agent such as zinc dust or iron powder, and the resulting product is then purified through recrystallization.
科学研究应用
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been used in a wide range of scientific research applications, including:
1. Cancer research: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting specific enzymes that are involved in cancer cell proliferation, making it a promising candidate for the development of new cancer therapies.
2. Neurological research: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It works by inhibiting the production of reactive oxygen species, which are known to contribute to neuronal damage.
3. Antibacterial research: 2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid has been found to have potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It works by disrupting the bacterial cell membrane, leading to cell death.
属性
IUPAC Name |
2-chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-17-13-5-3-2-4-10(13)14(19)18-9-6-7-12(16)11(8-9)15(20)21/h2-8,17H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELQRUHPOBCBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)



![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)


![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)